molecular formula C5H4ClNO2 B3381839 5-chloro-1H-pyrrole-2-carboxylic acid CAS No. 27746-04-9

5-chloro-1H-pyrrole-2-carboxylic acid

Cat. No.: B3381839
CAS No.: 27746-04-9
M. Wt: 145.54 g/mol
InChI Key: SWLUNFAAJVHVFI-UHFFFAOYSA-N
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Description

5-chloro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4ClNO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

5-chloro-1H-pyrrole-2-carboxylic acid can be synthesized through the chlorination of pyrrole-2-carboxylic acid. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 5-substituted pyrrole-2-carboxylic acid derivatives.

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.

    Reduction: Formation of 5-chloro-1H-pyrrole-2-methanol or 5-chloro-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

Medicinal Chemistry

The compound's biological activity has been explored in various studies, indicating potential applications in pharmaceuticals:

  • Anticancer Activity : Research indicates that derivatives of 5-chloro-1H-pyrrole-2-carboxylic acid may exhibit antiproliferative effects against cancer cell lines. For instance, studies have shown that certain derivatives possess GI50 values in the nanomolar range, suggesting significant potency against specific cancer types .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with IC50 values indicating effective inhibition of bacterial DNA gyrase . This suggests its potential as a lead compound for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Other MeasureReference
AnticancerMCF-10A (human breast cells)GI50 < 50 nM
AntibacterialE. coliIC50 < 10 nM
AntibacterialS. aureusMIC = 1 μg/mL

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Intermediate for Complex Molecules : Its structure allows for the modification and synthesis of more complex pyrrole-based compounds. The reactive chlorine atom can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups .
  • Synthesis Methods : Several synthetic routes have been developed to produce this compound efficiently, including chlorination techniques and coupling reactions with other heterocycles . Continuous flow reactors are often employed to enhance reaction efficiency and safety.

Table 2: Synthetic Methods Overview

Method TypeDescriptionYield (%)Reference
ChlorinationChlorination of pyrrole derivativesVaries
Coupling ReactionsReaction with amines or other nucleophilesHigh yield

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymeric materials with tailored properties due to its ability to form covalent bonds with various substrates .

Case Study 1: Antiproliferative Effects

A study focused on synthesizing various derivatives of this compound revealed significant differences in antiproliferative activity depending on substitution patterns. The most active compounds were identified to have specific moieties that enhanced their interaction with target proteins involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of several pyrrole derivatives against common bacterial strains. The results indicated that modifications to the pyrrole ring could substantially affect antibacterial potency, highlighting the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrrole-2-carboxylic acid: Similar structure but with the chlorine atom at the 4-position.

    5-bromo-1H-pyrrole-2-carboxylic acid: Bromine atom instead of chlorine.

    5-chloro-1H-indole-2-carboxylic acid: Indole ring instead of pyrrole.

Uniqueness

5-chloro-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom at the 5-position and the carboxylic acid group at the 2-position provides distinct chemical properties that can be exploited in various applications.

Biological Activity

5-Chloro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, including its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₅H₄ClNO₂. The compound consists of a five-membered aromatic ring containing one nitrogen atom, a chloro substituent at the 5-position, and a carboxylic acid group at the 2-position. This structure contributes to its reactivity and potential applications in various biological contexts.

Pharmacological Effects

Research indicates that compounds in the pyrrole family, including this compound, exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Studies have shown that pyrrole derivatives can possess significant antimicrobial properties. The specific interactions of this compound with bacterial enzymes may inhibit their growth .
  • Anticancer Properties : The compound has been investigated for its anticancer potential. For instance, related pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties .
  • Anti-inflammatory Effects : Pyrrole compounds are also known for their anti-inflammatory activities, which may be attributed to their ability to modulate cellular signaling pathways.

The biological activity of this compound may stem from its ability to interact with biological macromolecules. For example:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting specific biological functions. This interaction can modulate enzymatic pathways critical for cellular processes.

Synthesis Methods

Several synthetic approaches have been developed for producing this compound. These methods often utilize continuous flow reactors for enhanced efficiency and safety in laboratory or industrial settings. The synthesis typically involves starting materials that undergo chlorination and carboxylation reactions to yield the final product.

Anticancer Activity Assessment

A study evaluated the anticancer properties of various pyrrole derivatives, including those related to this compound. The study utilized A549 human lung adenocarcinoma cells and assessed cell viability post-treatment with different concentrations of the compounds. Results indicated that certain derivatives exhibited potent anticancer activity, reducing cell viability significantly compared to control groups .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of pyrrole derivatives against multidrug-resistant strains of bacteria. Compounds similar to this compound were tested against Staphylococcus aureus strains resistant to standard treatments. The findings suggested promising antimicrobial activity, highlighting the compound's potential as a lead structure for developing new antimicrobial agents .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialInhibitory effects on multidrug-resistant bacteria
AnticancerCytotoxic effects on A549 lung cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Properties

IUPAC Name

5-chloro-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLUNFAAJVHVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27746-04-9
Record name 5-chloro-1H-pyrrole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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